Cas no 2228338-93-8 (3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane)

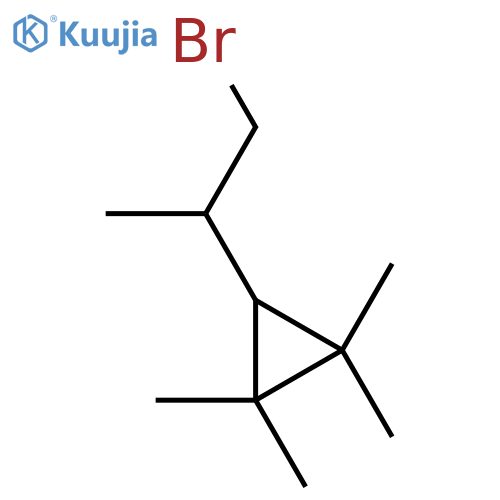

2228338-93-8 structure

商品名:3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane 化学的及び物理的性質

名前と識別子

-

- 3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane

- 2228338-93-8

- EN300-1922876

-

- インチ: 1S/C10H19Br/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8H,6H2,1-5H3

- InChIKey: FSYNESDVXPYEEG-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)C1C(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 218.06701g/mol

- どういたいしつりょう: 218.06701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922876-2.5g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 2.5g |

$2771.0 | 2023-09-17 | ||

| Enamine | EN300-1922876-10.0g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 10g |

$4974.0 | 2023-05-31 | ||

| Enamine | EN300-1922876-5.0g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 5g |

$3355.0 | 2023-05-31 | ||

| Enamine | EN300-1922876-0.1g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 0.1g |

$1244.0 | 2023-09-17 | ||

| Enamine | EN300-1922876-5g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 5g |

$4102.0 | 2023-09-17 | ||

| Enamine | EN300-1922876-10g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 10g |

$6082.0 | 2023-09-17 | ||

| Enamine | EN300-1922876-1g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 1g |

$1414.0 | 2023-09-17 | ||

| Enamine | EN300-1922876-0.5g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 0.5g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1922876-0.05g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 0.05g |

$1188.0 | 2023-09-17 | ||

| Enamine | EN300-1922876-1.0g |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane |

2228338-93-8 | 1g |

$1157.0 | 2023-05-31 |

3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

2228338-93-8 (3-(1-bromopropan-2-yl)-1,1,2,2-tetramethylcyclopropane) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量